molecular formula C11H12ClN B567975 6,8-Dimethylquinoline hydrochloride CAS No. 1255574-45-8

6,8-Dimethylquinoline hydrochloride

Cat. No.: B567975
CAS No.: 1255574-45-8
M. Wt: 193.674
InChI Key: URHCKNOJIHABGM-UHFFFAOYSA-N
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Description

6,8-Dimethylquinoline hydrochloride is a chemical compound with the CAS Number: 1255574-45-8 . It has a molecular weight of 193.68 and its IUPAC name is this compound .


Synthesis Analysis

The synthesis of quinoline derivatives, including 6,8-Dimethylquinoline, often involves traditional and green synthetic approaches . These include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .


Molecular Structure Analysis

The molecular formula of this compound is C11H12ClN . The Inchi Code is 1S/C11H11N.ClH/c1-8-6-9(2)11-10(7-8)4-3-5-12-11;/h3-7H,1-2H3;1H .


Chemical Reactions Analysis

Quinoline and its derivatives, including 6,8-Dimethylquinoline, exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .

Scientific Research Applications

Medicinal Chemistry Applications

  • Cytotoxic Activity: A study focused on the synthesis and evaluation of the cytotoxic activity of 6,8-dimethyl-1,3-dimethylisoquinoline, highlighting its potential for anticancer applications. This compound demonstrated cytotoxic effects on cell lines, suggesting its utility in cancer research and therapy (Kaufman et al., 2018).
  • Opioid Receptor Antagonists: Hydrochlorides of [(alkylamino)alkyl]amides of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid were synthesized and identified as potential opioid receptor antagonists, showcasing the role of quinoline derivatives in developing new therapeutic agents (Ukrainets et al., 2010).

Materials Science and Engineering

  • Photophysical Properties for Biomedical Applications: Research into pyrroloquinoline-based compounds, including those with structural similarities to 6,8-dimethylquinoline, has yielded novel dyes showing strong blue fluorescence. These findings indicate their potential use in biomedical imaging and as labels for cell trafficking studies (Carta et al., 2015).
  • Biocidal Properties: The structural and thermal characterization of macro-branched functional terpolymers containing 8-hydroxyquinoline moieties, akin to the structural framework of 6,8-dimethylquinoline, demonstrated enhancing biocidal properties. This application is crucial in developing antimicrobial coatings and materials for healthcare settings (Chauhan, 2013).

Analytical Chemistry

  • Pesticidal Activity: Studies on heterocyclic analogs of steroids, including derivatives of 8-hydroxyquinoline, showed promising herbicidal and insecticidal activities. This research outlines the potential of 6,8-dimethylquinoline derivatives in the development of new plant protection products (Pyrko, 2022).

Future Directions

Quinoline motifs, including 6,8-Dimethylquinoline, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . Therefore, the future directions for 6,8-Dimethylquinoline hydrochloride could involve further exploration of its potential applications in medicinal chemistry.

Properties

IUPAC Name

6,8-dimethylquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N.ClH/c1-8-6-9(2)11-10(7-8)4-3-5-12-11;/h3-7H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHCKNOJIHABGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C=CC=N2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682443
Record name 6,8-Dimethylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255574-45-8
Record name Quinoline, 6,8-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255574-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dimethylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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